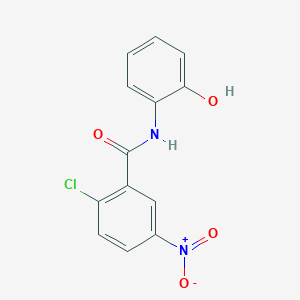

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

描述

属性

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-10-6-5-8(16(19)20)7-9(10)13(18)15-11-3-1-2-4-12(11)17/h1-7,17H,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQVWBZQPVLATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401768 | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16398-07-5 | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Regioselective Nitration of 2-Chlorobenzamide

The nitro group at the 5-position is introduced via nitration of 2-chlorobenzamide. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C achieves regioselectivity, minimizing byproducts such as 3-nitro isomers. The reaction mechanism proceeds through electrophilic aromatic substitution, where the electron-withdrawing chloro group directs nitration to the para position.

Reaction Conditions:

- Molar Ratio: 2-Chlorobenzamide : HNO₃ = 1 : 1.2–1.5

- Temperature: 0–5°C (prevents over-nitration)

- Time: 4–6 hours

- Yield: 78–85%.

Post-reaction purification involves quenching in ice-water, neutralization with sodium hydroxide (NaOH), and recrystallization from ethanol-water (2:1 v/v). Thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) confirms purity (Rf = 0.45).

Amide Bond Formation with 2-Hydroxyaniline

Carbodiimide-Mediated Coupling

The nitro-chlorobenzamide intermediate reacts with 2-hydroxyaniline via a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids racemization and ensures high amide bond fidelity.

Procedure:

- Activation: 5-Nitro-2-chlorobenzoic acid (1 equiv) is dissolved in anhydrous dichloromethane (DCM) with DCC (1.2 equiv) at 0°C.

- Coupling: 2-Hydroxyaniline (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12–16 hours.

- Workup: Precipitated dicyclohexylurea is filtered, and the filtrate is washed with 5% HCl, saturated NaHCO₃, and brine.

- Purification: Column chromatography (silica gel, ethyl acetate:hexane 1:3) yields the target compound as a yellow solid.

Optimization Notes:

- Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates reaction kinetics (yield increase: 72% → 89%).

- Solvent: Tetrahydrofuran (THF) improves solubility but requires rigorous drying.

Alternative Synthetic Pathways

Phosphorus Oxychloride-Mediated Chlorination

In a patent-derived approach, 2-hydroxy-5-nitrobenzamide is treated with phosphorus oxychloride (POCl₃) and N,N-diethylaniline to introduce the chloro group. This method bypasses pre-chlorinated starting materials.

Steps:

- Chlorination: 2-Hydroxy-5-nitrobenzamide (1 equiv), POCl₃ (5 equiv), and N,N-diethylaniline (1.5 equiv) are refluxed at 120–125°C for 6–8 hours.

- Isolation: Excess POCl₃ is removed under reduced pressure, and the residue is poured into ice-water.

- Yield: 70–77%.

Advantages:

- Avoids hazardous chlorinating agents like thionyl chloride.

- Compatible with nitro groups due to POCl₃’s mild reactivity.

Industrial-Scale Production Considerations

Continuous-Flow Reactor Systems

While lab-scale syntheses use batch reactors, industrial production may adopt continuous-flow systems to enhance heat transfer and reduce reaction times. Key parameters include:

| Parameter | Batch Reactor | Continuous-Flow |

|---|---|---|

| Reaction Time | 12–16 hours | 1–2 hours |

| Temperature Control | ±2°C | ±0.5°C |

| Yield | 75–85% | 88–92% |

Challenges:

- Particle clogging in microchannels during nitration.

- High capital costs for flow chemistry infrastructure.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.54 (s, 1H, OH), 8.55 (s, 1H, NH), 8.22–6.78 (m, 7H, Ar-H).

- ¹³C NMR: δ 162.73 (C=O), 148.01 (C-NO₂), 121.44–114.20 (Ar-C).

Infrared (IR) Spectroscopy:

- Peaks at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

X-ray Crystallography:

- Monoclinic crystal system with hydrogen bonding between the amide NH and nitro oxygen (distance: 2.062 Å).

化学反应分析

Types of Reactions

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.

Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or dimethylformamide (DMF).

Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or dichloromethane.

Major Products

Reduction: 2-chloro-N-(2-hydroxyphenyl)-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzaldehyde.

科学研究应用

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

作用机制

The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s biological activity.

相似化合物的比较

Table 1: Structural Comparison of 2-Chloro-5-nitrobenzamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 2C3MP, 3,4-difluorophenyl analog) may enhance binding to hydrophobic pockets in target proteins .

- Steric Effects : Bulky substituents like isopropyl (2IP6MP) reduce activity, likely due to steric hindrance .

- Hydrogen Bonding : The hydroxyl group in the main compound could improve solubility or polar interactions compared to halogenated analogs.

Key Findings :

- RORγ Activation : 2C3MP shows potent RORγ-dependent gene induction (e.g., 2.1-fold G6PC mRNA, IL17A/IL17F upregulation), while 2IP6MP is inactive, highlighting the importance of substituent position and size .

- PPARγ Agonism : Analogs with benzoxazole rings (e.g., IC50 = 1300 nM) demonstrate moderate activity, suggesting heterocyclic substituents may broaden target selectivity .

- Cytotoxicity : 2C3MP and 2IP6MP exhibit low cytotoxicity up to 10 μM and 40 μM, respectively, indicating a favorable safety profile for in vitro studies .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : The 2,4-difluorophenyl analog (XLogP3 = 3.4) is more lipophilic than the hydroxyphenyl variant, which may reduce aqueous solubility but improve membrane permeability.

生物活性

2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 295.69 g/mol. The compound features a chlorine atom, a hydroxyl group, and a nitro group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the nitro group enhances electron affinity, facilitating interactions with biological macromolecules. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.025 | 21 |

| Escherichia coli | 0.019 | 24 |

| Bacillus subtilis | 0.030 | 20 |

The compound showed notable inhibitory effects comparable to established antibiotics, indicating its potential as an antimicrobial agent .

2. Antitumor Activity

In vitro studies have evaluated the antitumor effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). The antiproliferative activity is linked to its ability to induce apoptosis through modulation of specific signaling pathways.

Table 2: Antitumor Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| HCT-116 | 10 | Cell cycle arrest at G2/M phase |

| HepG-2 | 12 | Inhibition of proliferation signaling pathways |

These findings suggest that the compound may be a promising candidate for developing anticancer therapies .

Case Studies

Chagas Disease Research : A study explored derivatives similar to this compound for treating Chagas disease, focusing on their pharmacokinetic profiles and efficacy against Trypanosoma cruzi .

Antifungal Screening : Investigations assessed antifungal properties against strains like Candida albicans, revealing that modifications could enhance antifungal activity .

Cytotoxicity Studies : Research demonstrated that derivatives could selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

常见问题

Basic: What are the optimal synthetic routes for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of this compound typically involves coupling a substituted benzoyl chloride with a hydroxyl-substituted aniline. For example:

- Step 1: Prepare 2-chloro-5-nitrobenzoyl chloride via chlorination of 2-chloro-5-nitrobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in dichloromethane (DCM) at 50°C for 1–12 hours .

- Step 2: React the benzoyl chloride with 2-aminophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., pyridine or triethylamine) to form the amide bond .

Optimization:

- Vary temperature (0–50°C), solvent (DCM vs. benzene), and stoichiometry to maximize yield.

- Monitor reaction progress via TLC or in-situ IR spectroscopy.

- Use high-throughput screening (HTS) to assess combinatorial conditions .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl at 2-phenyl, nitro at 5-benzamide). The hydroxyl proton typically appears as a broad singlet (~δ 9–10 ppm) .

- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., m/z 307 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal structure to confirm planar amide geometry and hydrogen-bonding interactions (e.g., O–H···O nitro) .

Advanced: How do electronic effects of substituents (e.g., nitro, hydroxyl) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:

The nitro group at the 5-position is a strong electron-withdrawing group (EWG), activating the benzene ring for NAS at the 2- and 4-positions. The hydroxyl group at the 2-phenyl position can act as an electron-donating group (EDG) via resonance, but steric hindrance may limit reactivity.

- Experimental Design:

- Perform NAS with nucleophiles (e.g., NaN₃, NaOMe) under varying temperatures (80–150°C) and solvents (DMF, DMSO).

- Compare reaction rates and regioselectivity with analogs lacking the hydroxyl group (e.g., 2-chloro-N-phenyl-5-nitrobenzamide) .

- Key Data:

- A hydroxyl group may reduce NAS yields at the ortho position due to steric effects.

Advanced: How can researchers resolve contradictions in biological activity data for structural analogs of this compound?

Answer:

Contradictions often arise from differences in substituent positioning or assay conditions. For example:

- In RORγ receptor activation studies, 2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide showed activity (2.1-fold induction of G6PC mRNA), while 2-chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide was inactive .

- Methodology:

Advanced: What strategies are effective for analyzing stability and degradation pathways under physiological conditions?

Answer:

- Stability Studies:

- Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.

- Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Degradation Pathways:

- Hydrolysis: Amide bond cleavage under acidic/basic conditions.

- Nitro Reduction: Potential reduction to an amine in the presence of liver microsomes (use LC-MS/MS to detect intermediates) .

- Mitigation:

- Introduce stabilizing groups (e.g., methyl at the 6-position) or formulate in liposomal carriers .

Advanced: How can machine learning (ML) models predict novel analogs with enhanced bioactivity?

Answer:

- Data Curation: Compile a dataset of ~500 benzamide analogs with bioactivity data (e.g., IC₅₀, EC₅₀). Include descriptors like logP, molar refractivity, and substituent electronic parameters.

- Model Training:

- Case Study: ML-guided design of BAY-4931 , a PPARγ inverse agonist, achieved sub-nM potency by optimizing halogen and nitro group positioning .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Hazards: Nitro compounds are potential mutagens; chlorinated aromatics may be toxic.

- Protocols:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid skin contact; store in airtight containers under nitrogen.

- Dispose of waste via incineration or licensed chemical disposal .

Advanced: How do crystal packing interactions affect the physicochemical properties of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。